Product packaging for 4,4-Difluorocyclohexane-1-thiol(Cat. No.:CAS No. 1543102-18-6)

4,4-Difluorocyclohexane-1-thiol

Cat. No.: B2668374
CAS No.: 1543102-18-6
M. Wt: 152.2
InChI Key: TUDPCVKWDUEBPO-UHFFFAOYSA-N
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Description

The introduction of fluorine into organic scaffolds can induce significant changes in their physical and chemical properties. The high electronegativity of fluorine can alter the electron distribution within a molecule, impacting acidity, basicity, and the propensity for certain reactions. youtube.com In parallel, the thiol group (-SH) is a versatile functional group known for its nucleophilicity and its ability to undergo oxidation to form disulfides, sulfinic acids, and sulfonic acids. The unique reactivity of thiols has been harnessed in various "click chemistry" reactions, such as thiol-ene and thiol-yne additions, which are prized for their efficiency and selectivity. researchgate.netacs.org

The combination of a fluorinated cyclic system with a thiol group, as seen in 4,4-Difluorocyclohexane-1-thiol, creates a molecule with a distinct set of potential chemical behaviors. The cyclohexane (B81311) ring provides a three-dimensional scaffold, and the gem-difluoro substitution at the 4-position is expected to have a pronounced effect on the ring's conformation and the electronic environment of the thiol group. The synthesis of such molecules can be approached through various methods, including the functionalization of pre-existing fluorinated cyclohexanes or the introduction of fluorine into a thiol-containing ring system. For instance, a photocatalytic method has been reported for the synthesis of thiols from carboxylic acids, which successfully utilized 4,4-difluorocyclohexane-1-carboxylic acid as a precursor to obtain the corresponding thiol. figshare.comchemrxiv.org Another general approach involves the reduction of corresponding thioesters, which can be prepared from the respective cyclohexanols. researchgate.net

The presence of the fluorine atoms can influence the acidity of the thiol proton. The electron-withdrawing nature of the C-F bonds can lead to a polarization of the cyclohexane ring, which may result in an increased acidity of the thiol proton compared to its non-fluorinated analogue. This altered acidity can, in turn, affect the nucleophilicity of the corresponding thiolate, a key factor in many of its reactions.

PropertyValue/DescriptionSource
Molecular Formula C6H10F2S chemscene.com
Molecular Weight 152.21 g/mol chemscene.com
CAS Number 1543102-18-6 chemscene.comsigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
SMILES SC1CCC(F)(F)CC1 chemscene.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10F2S B2668374 4,4-Difluorocyclohexane-1-thiol CAS No. 1543102-18-6

Properties

IUPAC Name

4,4-difluorocyclohexane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2S/c7-6(8)3-1-5(9)2-4-6/h5,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDPCVKWDUEBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1S)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1543102-18-6
Record name 4,4-difluorocyclohexane-1-thiol
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Synthetic Methodologies for the Preparation of 4,4 Difluorocyclohexane 1 Thiol and Its Precursors

Advanced Strategies for Constructing the 4,4-Difluorocyclohexane Core

Regioselective Difluorination Approaches to Cyclohexyl Rings

Regioselective difluorination ensures that the fluorine atoms are introduced at the desired position on the cyclohexane (B81311) ring. A common and effective method for achieving this is the deoxofluorination of a corresponding cyclic ketone. researchgate.net For instance, 4,4-difluorocyclohexanone (B151909) can be synthesized from the Dieckmann cyclization of a fluorinated pimelate. researchgate.net This ketone then serves as a versatile intermediate for further functionalization.

Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) on cyclic keto esters. researchgate.net This method provides access to gem-difluorinated esters, which are key intermediates for a variety of functional groups, including carboxylic acids, amines, and halides. researchgate.net The regioselectivity of these reactions is critical for ensuring the correct placement of the fluorine atoms, which significantly influences the molecule's properties. researchgate.net

Stereocontrol in the Introduction of gem-Difluoromethylene Units

While the synthesis of 4,4-difluorocyclohexane-1-thiol itself does not inherently involve stereocenters at the fluorinated carbon, the principles of stereocontrol are paramount in the broader context of fluorinated cyclohexane synthesis. The spatial arrangement of fluorine atoms can dramatically affect a molecule's conformation and biological activity. researchgate.net For example, the synthesis of all-cis-1,2,4,5-tetrafluorocyclohexane highlights the importance of stereochemistry in creating polar cyclohexane analogues. researchgate.net

In the context of gem-difluoromethylene units, stereocontrol becomes crucial when other substituents are present on the ring. Intramolecular trapping of α,α-difluoroalkyl radicals has been shown to be a viable method for the synthesis of enantiomerically pure gem-difluorocyclohexane derivatives. acs.orglookchem.com This approach allows for the controlled formation of specific stereoisomers, which is essential for developing drugs with optimized efficacy and safety profiles.

Functionalization of Fluorinated Cyclohexanones and Cyclohexanols

Fluorinated cyclohexanones and cyclohexanols are key precursors for introducing further diversity into the molecule. 4,4-Difluorocyclohexanone, for example, can undergo a variety of transformations. researchgate.netnih.gov Base-mediated α-functionalization with dimethyl carbonate can yield a β-ketoester, which can be further converted to an enol-triflate. nih.gov This intermediate can then participate in reactions like Suzuki coupling to introduce aryl substituents. nih.gov

Reduction of the ketone to the corresponding alcohol, 4,4-difluorocyclohexanol (B1296533), opens up another set of functionalization possibilities. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions.

Methodologies for Thiol Group Installation on Fluorinated Cyclohexyl Scaffolds

Once the 4,4-difluorocyclohexane core is established, the next critical step is the introduction of the thiol group. This is typically achieved through nucleophilic substitution reactions using sulfur-containing reagents.

Nucleophilic Substitution Reactions with Sulfur-Containing Reagents

Nucleophilic substitution is a fundamental and widely used method for forming carbon-sulfur bonds. universalclass.com This approach involves reacting a suitable electrophilic precursor, typically an alkyl halide, with a sulfur nucleophile.

A common and direct route to this compound involves the use of a 4,4-difluorocyclohexyl halide precursor. For instance, 4,4-difluorocyclohexyl bromide can be reacted with a thiolate nucleophile, such as sodium hydrosulfide (B80085) or potassium thioacetate (B1230152) followed by hydrolysis, to yield the desired thiol. nih.govmdpi.com The reaction of an alkyl halide with a thiolate is a classic S-N-2 reaction, where the thiolate ion displaces the halide. universalclass.com

The choice of the thiolate nucleophile and reaction conditions can be optimized to maximize the yield and purity of the final product. For example, using a protected thiol reagent like thioacetic acid can prevent the formation of disulfide byproducts. The subsequent deprotection step then reveals the free thiol.

Precursor Reagent Product Reaction Type
4,4-DifluorocyclohexanoneDiethylaminosulfur trifluoride (DAST)4,4-DifluorocyclohexaneDeoxofluorination
4,4-Difluorocyclohexyl bromideSodium hydrosulfideThis compoundNucleophilic Substitution
4,4-Difluorocyclohexyl bromidePotassium thioacetateThis compound (after hydrolysis)Nucleophilic Substitution

Radical-Mediated Thiolation Protocols

Radical-based methods offer powerful alternatives for C–S bond formation, particularly for functionalizing unactivated C(sp³)–H bonds, which are abundant in saturated cyclic systems like cyclohexane.

Visible-light photoredox catalysis has emerged as a mild and efficient strategy for the direct functionalization of aliphatic C(sp³)–H bonds. nih.gov This approach avoids the need for pre-functionalized starting materials. The general mechanism involves the generation of a carbon-centered radical on the cyclohexane ring, which is then trapped by a sulfur-based reagent.

Key strategies include:

Hydrogen Atom Transfer (HAT) : A photocatalyst, upon excitation by visible light, initiates a hydrogen atom transfer from an unactivated C–H bond of the 4,4-difluorocyclohexane substrate. chemrxiv.orgsciengine.com For instance, an excited triplet-state photosensitizer like thioxanthone can abstract a hydrogen atom directly. chemrxiv.orgrsc.org Alternatively, a chlorine radical, generated photocatalytically, can serve as the HAT agent. rsc.orgsciengine.com

Radical Trapping : The resulting cyclohexyl radical is trapped by a sulfur source. This can be a thiyl radical, generated concurrently from a disulfide or a specialized thiol donor like 1-(phenylthio)pyrrolidine-2,5-dione. chemrxiv.orgresearchgate.net The coupling of the two radical species forms the desired C–S bond, yielding a thioether. To obtain the final thiol, a cleavable sulfur source would be required.

These methods are notable for their ability to functionalize even unactivated alkanes under mild, ambient conditions. sciengine.comrsc.org

Table 3: Examples of Photoredox C(sp³)–H Thiolation Systems

Photocatalyst/SystemHAT ReagentSulfur SourceSubstrateProduct TypeReference
ThioxanthoneExcited PS*1-(phenylthio)pyrrolidine-2,5-dioneCycloalkanesAryl-alkyl sulfide (B99878) chemrxiv.orgrsc.org
EDA Complex (HCl/Na-sulfinate)Chlorine radicalSodium benzenesulfinateCycloalkanesAryl-alkyl sulfide sciengine.com
Ir or Ru photocatalystThiyl radicalDisulfideAllylic C-H compoundsAllylic sulfide researchgate.net

Decarboxylative couplings provide a strategic route to convert readily available carboxylic acids into other functional groups. beilstein-journals.org For the synthesis of this compound, the corresponding precursor would be 4,4-difluorocyclohexanecarboxylic acid. While direct conversion to a thiol (sulfhydrylation) is challenging, two-step sequences involving decarboxylative C–S bond formation are well-documented.

A prominent approach involves photoredox-catalyzed decarboxylation to generate an alkyl radical, which is then coupled with a sulfur-based electrophile or radical trap. nih.gov

Radical Generation : The carboxylic acid is often converted into a redox-active ester, such as an N-hydroxyphthalimide (NHP) ester, which is more easily reduced. nih.gov A photocatalyst, upon visible light irradiation, reduces the NHP ester via single-electron transfer (SET), leading to fragmentation and decarboxylation to produce a 4,4-difluorocyclohexyl radical. beilstein-journals.orgnih.gov

Sulfur Group Introduction : The generated radical can be trapped in several ways:

Thiocyanation : In a dual photoredox-copper catalytic system, the radical can be trapped by an inexpensive inorganic salt like potassium thiocyanate (B1210189) (KSCN). nih.gov The resulting 4,4-difluorocyclohexyl thiocyanate can then be reduced (e.g., with LiAlH₄) or hydrolyzed to the thiol.

Thiolation : The radical can be coupled with disulfide reagents to form a thioether. nih.govrsc.org If a cleavable disulfide (e.g., di-tert-butyl disulfide) is used, a subsequent deprotection step would yield the thiol.

Thioesterification : Merging photoredox and copper catalysis allows for the decarboxylative coupling of redox-active esters with thioacids to form thioesters, which are then hydrolyzed. acs.org

This family of reactions is valued for its mild conditions and high tolerance for other functional groups. nih.govrsc.org

Table 4: Decarboxylative Pathways to Thiol Precursors

MethodCatalyst SystemSulfur ReagentPrecursorIntermediateReference
Decarboxylative Thiocyanation Photoredox/CopperKSCNNHP ester of 4,4-difluorocyclohexanecarboxylic acid4,4-Difluorocyclohexyl thiocyanate nih.gov
Decarboxylative Thiolation PhotoredoxFluorinated Disulfide4,4-Difluorocyclohexanecarboxylic acid4,4-Difluorocyclohexyl aryl sulfide nih.gov
Decarboxylative Thioesterification Photoredox/CopperThioacidNHP ester of 4,4-difluorocyclohexanecarboxylic acid4,4-Difluorocyclohexyl thioester acs.org

Advanced Thiolation Reagents and Catalytic Systems

Advances in catalysis continue to provide more direct and efficient routes for thiol synthesis, often utilizing fundamental feedstocks like hydrogen sulfide.

The direct conversion of alcohols to thiols using hydrogen sulfide (H₂S) represents an atom-economical approach to thiol synthesis. This transformation is typically facilitated by heterogeneous acid-base catalysts at elevated temperatures.

The reaction involves the activation of the alcohol on the catalyst surface. Acidic sites on the catalyst protonate the hydroxyl group of 4,4-difluorocyclohexanol, turning it into a good leaving group (water). Subsequently, H₂S or its conjugate base (HS⁻), interacting with basic sites on the catalyst, attacks the resulting carbocation or activated alcohol in a nucleophilic substitution, yielding this compound. rsc.org

The selectivity of this process is highly dependent on the catalyst properties and reaction conditions. Catalysts with strong acid sites can promote the dehydration of the alcohol to form alkenes as a side reaction. In contrast, catalysts with a balance of weak Lewis acid sites and strong basic sites tend to be more selective for thiol formation, although potentially less active. rsc.org This method has been studied for various primary and secondary alcohols, suggesting its potential applicability to the 4,4-difluorocyclohexanol substrate. rsc.org

Applications of Silanethiols and Disilathianes

While direct synthetic routes to this compound using organosilicon-sulfur reagents are not extensively detailed in the literature, the applications of these reagents in organic synthesis are broad and provide a powerful toolkit for developing such pathways. Silanethiols (R₃SiSH) and disilathianes, particularly Hexamethyldisilathiane ((CH₃)₃Si)₂S or TMS₂S), serve as potent and versatile sulfur-transfer agents. thieme-connect.comontosight.ai

Silanethiols are organosilicon compounds featuring a thiol group attached to a silicon atom. ontosight.ai Their high reactivity makes them valuable in various chemical transformations. ontosight.ai They can function as ligands for transition metal catalysts and as precursors in the synthesis of sulfur-containing polymers. ontosight.ai In the context of radical reactions, silanethiols can act as polarity-reversal catalysts, facilitating bond formations that are otherwise challenging. acs.org For instance, they are effective reducing agents for certain organic substrates through free-radical chain mechanisms. researchgate.net

Hexamethyldisilathiane (TMS₂S) is a key reagent for the synthesis of a wide array of sulfur-containing compounds. thieme-connect.com It is widely used as a source for the sulfur atom in reactions to form thioaldehydes, thioketones, and alkyl sulfides. thieme-connect.com Its utility has been demonstrated in the ring-opening of epoxides and aziridines to form 1,2-mercaptoalcohols and 1,2-mercaptoamines, respectively. thieme-connect.com This reactivity suggests a potential application in converting a precursor like 4,4-difluorocyclohexene (B13913980) oxide to the corresponding mercapto-alcohol, which could then be further transformed into this compound.

Recent research highlights the expanding role of TMS₂S in complex syntheses, as summarized in the table below.

Table 1: Selected Applications of Hexamethyldisilathiane (TMS₂S) in Organic Synthesis

Reaction Type Description Catalyst/Conditions Ref
Thionation Conversion of carbonyl compounds to thiocarbonyls. Varies researchgate.net
Sulfide Synthesis Cu-catalyzed coupling of aryl iodides to form symmetrical diaryl sulfides. Copper thieme-connect.com
Thioglycoside Synthesis Ring-opening of 1,6-anhydrosugars to produce α-glycosyl thiols. TMSOTf thieme-connect.com
Isothiochromene Synthesis Copper-catalyzed annulation with disilathiane as the sulfur source. Copper researchgate.net
Aziridine Ring Opening Conversion of aziridines into 1,2-mercaptoamines. TBAF thieme-connect.com

The ability of TMS₂S to act as a nucleophilic sulfur source under various catalytic conditions, including copper-catalysis, makes it a highly relevant reagent for devising a synthesis for this compound from a suitable electrophilic precursor, such as 4,4-difluoro-1-halocyclohexane. thieme-connect.comresearchgate.net

Enzymatic Approaches to Thiol Synthesis

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and often obviating the need for protecting groups. The synthesis of thiols, including potentially complex structures like this compound, can be achieved with high efficiency using enzymes. imreblank.ch

A prominent strategy involves the enzymatic hydrolysis of thioacetates, which are stable, storable precursors, to release the corresponding thiols. imreblank.chnih.gov This approach is particularly advantageous as thiols themselves can be unstable and prone to oxidation. imreblank.ch Esterases and lipases are the primary classes of enzymes employed for this transformation. imreblank.chnih.gov For example, Porcine Liver Esterase (PLE) has been shown to effectively hydrolyze various thioacetates to produce thiols in high yields. imreblank.chnih.gov

The general scheme for this chemoenzymatic process involves two steps:

Chemical Synthesis: A suitable precursor is reacted with thioacetic acid to form a stable thioacetate. imreblank.chnih.gov

Enzymatic Hydrolysis: The isolated thioacetate is hydrolyzed by an enzyme in an aqueous buffer to yield the final thiol product. imreblank.ch

Table 2: Examples of Enzymatic Thiol Synthesis via Thioacetate Hydrolysis

Thioacetate Precursor Enzyme Reaction Conditions Yield of Thiol Ref
S-3-(2-methylfuryl) thioacetate Porcine Liver Esterase (PLE) pH 7.0, 23°C >95% imreblank.ch
(R,S)-α-terpineol thioacetates Porcine Liver Esterase (PLE) pH 8.0, 30°C, 24h 88% nih.gov
S-Benzyl thioacetate Lipase TL IM Continuous flow microreactor, 30 min High Conversion mdpi.com
Thioacetate of 3-mercaptohexanol Porcine Liver Esterase (PLE) Not specified Good imreblank.ch

This methodology could be adapted for the synthesis of this compound. A plausible route would involve the conversion of a 4,4-difluorocyclohexanol precursor to its corresponding thioacetate, followed by selective enzymatic hydrolysis to furnish the target thiol. The mild conditions of the enzymatic step would be beneficial in preserving the fluorine substitutions on the cyclohexane ring.

Optimization of Reaction Conditions and Isolation Techniques

The successful synthesis of a target molecule like this compound depends not only on the chosen synthetic route but also critically on the optimization of reaction parameters and the development of efficient isolation protocols.

Optimization of Reaction Conditions

The yield and purity of thiol synthesis are highly sensitive to reaction conditions. Key parameters that are frequently optimized include temperature, reaction time, solvent, pH, and the molar ratio of reactants and catalysts. mdpi.com For instance, in the synthesis of succinated thiol compounds, a 20-fold molar excess of the derivatizing agent and a neutral pH of 7.0 were found to be optimal for achieving a complete reaction. mdpi.com In base-catalyzed thiol-yne reactions, the choice of a strong organic base like DBU and its concentration was shown to dramatically shorten reaction times from hours to just 10 minutes while achieving nearly quantitative yields. researchgate.net

For esterification reactions used to create thiol precursors, such as the reaction between a polyol and a mercaptocarboxylic acid, the concentration of the acid catalyst is a critical parameter. rsc.org Insufficient catalyst may lead to an incomplete reaction, while excessive catalyst can promote the formation of unwanted thioester side-products, thereby reducing the purity of the desired intermediate. rsc.org

Table 3: Optimization Parameters in Thiol-Related Syntheses

Reaction Type Parameter Optimized Optimal Condition Outcome Ref
Thiol Succination Molar ratio (maleic anhydride:thiol) 20-fold excess of anhydride Complete reaction mdpi.com
Thiol-Yne Click Reaction Organic Base (equivalents) 0.8-1.0 eq. DBU 99% yield in 10 min researchgate.net
Mercaptoester Synthesis Acid Catalyst Concentration 0.03 mol/mol of alcohol Maximized purity (68.2%) by minimizing side-products rsc.org
Sunlight-mediated Thiol-Yne Reaction Medium Aqueous medium with TBHP Environmentally friendly, single-step synthesis nih.gov

Isolation Techniques

The isolation and purification of thiols can be challenging due to their volatility, strong odor, and susceptibility to oxidation into disulfides. researchgate.net Several specialized techniques have been developed to overcome these issues.

One powerful method is affinity chromatography , which utilizes the high affinity of the thiol group for specific chemical moieties. researchgate.net A common approach involves the use of a solid support, such as agarose (B213101) resin, functionalized with an organomercurial compound like 4-aminophenylmercuric acetate (B1210297) (Affi-Gel 501). researchgate.net Thiols in a crude extract will selectively bind to the mercury on the column, allowing impurities to be washed away. The bound thiol can then be released by eluting with a competing thiol-containing compound like cysteine or a reducing agent. researchgate.net

Another strategy involves reversible disulfide bond formation on a solid support. nih.govpnas.org In this technique, a resin containing an activated disulfide group (e.g., a 2-pyridyl disulfide) is used to capture thiol-containing compounds from a mixture. nih.govgoogle.com The thiol from the solution displaces one of the sulfur atoms on the resin, forming a new, immobilized disulfide bond. After washing the resin, the target thiol is recovered by treating the resin with a reducing agent such as dithiothreitol (B142953) (DTT). google.comresearchgate.net

Derivatization is also employed, where thiols are converted into more stable or easily detectable derivatives for purification or analysis, followed by a final step to regenerate the thiol. researchgate.net These specialized isolation methods are crucial for obtaining high-purity this compound from a complex reaction mixture.

Reactivity and Transformational Chemistry of 4,4 Difluorocyclohexane 1 Thiol

Mechanistic Investigations of Thiol Reactivity in Fluorinated Systems

The thiol group is a versatile functional group known for its nucleophilicity and its ability to participate in radical reactions. The presence of the electron-withdrawing fluorine atoms in 4,4-Difluorocyclohexane-1-thiol modulates these properties.

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily participate in substitution reactions to form thioethers (sulfides). masterorganicchemistry.com The reaction of this compound with an appropriate electrophile, typically an alkyl halide, proceeds via an SN2 mechanism. To enhance the nucleophilicity of the thiol, it is often deprotonated with a base to form the corresponding thiolate.

A common method for the synthesis of thioethers is the Williamson ether synthesis, which can be adapted for sulfur compounds. masterorganicchemistry.comtcichemicals.com In this process, the thiol is treated with a base like sodium hydride to generate the thiolate anion, which then displaces a halide from an alkyl halide to form the thioether. For instance, the reaction of this compound with an alkyl bromide in the presence of a suitable base would yield the corresponding 4,4-difluorocyclohexyl alkyl sulfide (B99878).

The general reaction scheme is as follows:

Step 1: Deprotonation of the thiol

F2(C6H9)SH + Base → F2(C6H9)S- + [H-Base]+

Step 2: Nucleophilic attack on the alkyl halide

F2(C6H9)S- + R-X → F2(C6H9)S-R + X-

(where R is an alkyl group and X is a halide)

The table below illustrates the expected products from the reaction of this compound with various alkyl halides.

Alkyl HalideProduct
Methyl Iodide1-(Methylthio)-4,4-difluorocyclohexane
Ethyl Bromide1-(Ethylthio)-4,4-difluorocyclohexane
Benzyl (B1604629) Chloride1-(Benzylthio)-4,4-difluorocyclohexane

This table represents the predicted outcomes of nucleophilic substitution reactions based on established chemical principles.

The reactivity in these nucleophilic substitution reactions is sensitive to steric hindrance at the electrophilic carbon. tcichemicals.com Therefore, primary alkyl halides are the preferred substrates to ensure an efficient SN2 reaction and minimize potential elimination side reactions. masterorganicchemistry.com

In addition to nucleophilic behavior, thiols can undergo homolytic cleavage of the S-H bond to form thiyl radicals. This process is typically initiated by light or radical initiators. The resulting 4,4-difluorocyclohexane-1-thiyl radical is a key intermediate in various radical-mediated transformations.

The formation of the thiyl radical can be represented as:

F2(C6H9)SH + Initiator → F2(C6H9)S• + H-Initiator

Once formed, this thiyl radical can participate in a variety of reactions, including addition to unsaturated bonds (alkenes and alkynes) and hydrogen atom transfer processes. The stability and reactivity of this radical are influenced by the gem-difluoro substitution on the cyclohexane (B81311) ring.

Addition Reactions: Thiol-Ene and Thiol-Yne Click Chemistry

Thiol-ene and thiol-yne reactions are powerful examples of click chemistry, characterized by their high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. These reactions proceed via a radical chain mechanism and are often initiated photochemically.

The photoinitiated addition of this compound to an olefin (alkene) is a classic example of a thiol-ene reaction. This reaction typically involves the use of a photoinitiator that, upon irradiation with UV light, generates radicals that abstract a hydrogen atom from the thiol, thus forming the thiyl radical. This thiyl radical then adds to the double bond of the olefin, creating a carbon-centered radical. This new radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product.

The general mechanism is as follows:

Initiation:

Photoinitiator + hν → 2R•

R• + F2(C6H9)SH → RH + F2(C6H9)S•

Propagation:

F2(C6H9)S• + CH2=CHR' → F2(C6H9)S-CH2-C•HR'

F2(C6H9)S-CH2-C•HR' + F2(C6H9)SH → F2(C6H9)S-CH2-CH2R' + F2(C6H9)S•

The addition typically follows an anti-Markovnikov regioselectivity, with the sulfur atom adding to the less substituted carbon of the double bond.

The table below provides hypothetical examples of products from the photoinitiated thiol-ene addition of this compound to various olefins.

OlefinProduct
1-Octene1-((4,4-Difluorocyclohexyl)thio)octane
Styrene2-((4,4-Difluorocyclohexyl)thio)-1-phenylethane
Methyl AcrylateMethyl 3-((4,4-difluorocyclohexyl)thio)propanoate

This table illustrates potential products from thiol-ene reactions based on known reactivity patterns.

The thiol-yne reaction is analogous to the thiol-ene reaction but involves the addition of a thiol across a triple bond (alkyne). The reaction can proceed in a stepwise manner, with the first addition leading to a vinyl sulfide, which can then undergo a second addition to form a dithioether. The stereochemistry of the initial vinyl sulfide product can often be controlled by the reaction conditions.

When a molecule contains both a thiol and an alkyne functionality, intramolecular thiol-yne cyclization can occur, leading to the formation of sulfur-containing heterocyclic compounds. Furthermore, if di-thiols or di-ynes are used, this chemistry can be extended to the synthesis of polymers. The stereochemical control during the addition process is crucial as it dictates the geometry of the resulting polymer backbone and, consequently, its material properties.

If the thiol and the ene (alkene) functionalities are present within the same molecule, an intramolecular thiol-ene reaction can be initiated, leading to the formation of cyclic structures. This strategy is a powerful tool for the synthesis of various sulfur-containing heterocycles. The regioselectivity of the cyclization is governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state. For instance, a substrate containing a this compound moiety connected to an appropriate alkenyl chain could be cyclized to form a fused or spirocyclic heterocyclic system. The gem-difluoro group can influence the conformational preferences of the starting material and the transition state, thereby affecting the ease and outcome of the cyclization.

Oxidation Chemistry of the Thiol Group

The sulfur atom in this compound exists in its most reduced state (-2). It is readily susceptible to oxidation, which can be controlled to yield a variety of sulfur-containing functional groups with progressively higher oxidation states. The specific product obtained often depends on the choice of oxidant and the reaction conditions.

The oxidation of thiols is a stepwise process. The initial and most common oxidation product is a disulfide, which involves the formation of a sulfur-sulfur bond between two thiol molecules. Further oxidation of the sulfur atom leads to higher oxidation states.

Disulfides: The mild oxidation of this compound is expected to produce the corresponding symmetrical disulfide, Bis(4,4-difluorocyclohexyl) disulfide. This reaction is a common transformation for thiols and can be initiated by a variety of reagents, including air (aerobic oxidation), hydrogen peroxide, or halogens. bris.ac.uknih.gov The formation of disulfide bonds is a critical reaction in both synthetic chemistry and biological systems. nih.govnih.gov

Sulfenic Acids: The next step in the oxidation ladder is the formation of a sulfenic acid (R-SOH). In the case of the target compound, this would be 4,4-Difluorocyclohexane-1-sulfenic acid. Sulfenic acids are often transient and highly reactive intermediates. scite.aibldpharm.com They are challenging to isolate but are crucial in many biological redox processes. chemicalbook.com Their stability can be enhanced by steric hindrance, and stable crystalline sulfenic acids have been synthesized by the direct oxidation of sterically hindered thiols. researchgate.net

Sulfinic Acids: Further oxidation of the sulfenic acid intermediate yields a sulfinic acid (R-SO₂H). The corresponding product would be 4,4-Difluorocyclohexane-1-sulfinic acid. Sulfinic acids are generally more stable than sulfenic acids. chemicalbook.com The existence of this specific sulfinic acid is supported by the commercial availability of its corresponding salt, Sodium 4,4-difluorocyclohexanesulfinate. While direct synthesis from the thiol is not documented, its presence implies the accessibility of this oxidation state.

Sulfonic Acids: The highest oxidation state for the sulfur atom in this context is found in sulfonic acid (R-SO₃H), which for the title compound is 4,4-Difluorocyclohexane-1-sulfonic acid. This transformation typically requires strong oxidizing agents. chemicalbook.comgoogle.com The direct conversion of various aliphatic and aromatic thiols to sulfonic acids has been achieved using reagents like Oxone® or hydrogen peroxide with a methyltrioxorhenium catalyst. sigmaaldrich.com

The progression of oxidation states from this compound is summarized below:

Starting MaterialProduct NameProduct Structure (R = 4,4-Difluorocyclohexyl)Oxidation State of Sulfur
ThiolBis(4,4-difluorocyclohexyl) disulfideR-S-S-R-1
Disulfide4,4-Difluorocyclohexane-1-sulfenic acidR-SOH0
Sulfenic Acid4,4-Difluorocyclohexane-1-sulfinic acidR-SO₂H+2
Sulfinic Acid4,4-Difluorocyclohexane-1-sulfonic acidR-SO₃H+4

Achieving selectivity in thiol oxidation is a key challenge in synthetic chemistry. The choice of oxidant, catalyst, and reaction conditions allows for the targeted formation of a specific oxidation product.

For an aliphatic thiol like this compound, a range of selective methods can be applied:

To Disulfides: Mild and selective oxidation to the disulfide is often the most straightforward transformation. Methodologies that are effective for general thiols include the use of CoSalen as a catalyst with air as the oxidant, which provides high yields under gentle conditions. nih.gov Another efficient system involves catalysis by dichlorodioxomolybdenum(VI) with dimethyl sulfoxide (B87167) (DMSO) as the oxidant. chemicalbook.com Iron(III)-Tetra Phenyl Porphyrin (Fe(TPP)Cl) catalyzed oxidation with urea-hydrogen peroxide also provides a selective conversion to disulfides. sioc-journal.cn

To Sulfonic Acids: For a more extensive oxidation to the sulfonic acid level, stronger and more specialized reagent systems are necessary. A one-pot procedure using hydrogen peroxide as the oxidant catalyzed by methyltrioxorhenium (MeReO₃) has been shown to be effective for converting both aryl and alkyl thiols directly to sulfonic acids in high yields. ed.ac.uk Another convenient and powerful reagent system is Oxone® in combination with sodium bicarbonate (NaHCO₃). sigmaaldrich.com

The table below outlines several selective oxidation methodologies applicable to aliphatic thiols.

Target ProductReagent(s)CatalystTypical ConditionsReference(s)
DisulfideAirCoSalenRoom Temperature nih.gov
DisulfideDimethyl Sulfoxide (DMSO)MoO₂Cl₂(DMSO)₂Room Temperature, 5-30 min chemicalbook.com
DisulfideH₂O₂Chromic potassium sulphateRoom Temperature, 60% Methanol
DisulfideUrea-Hydrogen Peroxide (UHP)Fe(TPP)ClMethanol sioc-journal.cn
Sulfonic AcidHydrogen Peroxide (H₂O₂)Methyltrioxorhenium (MeReO₃)Acetonitrile (B52724), 20°C ed.ac.uk
Sulfonic AcidOxone®None (NaHCO₃ additive)CH₃CN-H₂O, Room Temperature sigmaaldrich.com

Derivatization and Functional Group Interconversions

Beyond oxidation, the thiol group of this compound is a key handle for introducing a variety of other sulfur-containing functionalities and for further molecular elaboration.

Sulfonyl fluorides are valuable functional groups in chemical biology and drug discovery, known for their unique reactivity and stability. There are established methods to convert thiols into sulfonyl fluorides. A particularly effective modern approach is the electrochemical oxidative coupling of thiols with a fluoride (B91410) source. This method allows for the synthesis of alkyl and aryl sulfonyl fluorides from their corresponding thiols or disulfides using potassium fluoride (KF) as an inexpensive and safe fluoride source, avoiding harsh chemical oxidants. bldpharm.com This process is believed to proceed through sulfenyl fluoride and sulfinyl fluoride intermediates. bldpharm.com Applying this to this compound would provide direct access to 4,4-Difluorocyclohexane-1-sulfonyl fluoride.

Alternatively, sulfonyl fluorides can be synthesized from the corresponding sulfonic acids. nih.gov Therefore, a two-step sequence involving the oxidation of this compound to its sulfonic acid, followed by a deoxyfluorination reaction using reagents like Xtalfluor-E®, would also yield the target sulfonyl fluoride. nih.gov

The reaction of thiols with halogenating agents can produce sulfenyl halides. The chlorination of thiols with N-Chlorosuccinimide (NCS) is a common method to generate sulfenyl chlorides (R-SCl). sioc-journal.cn The reaction of this compound with NCS would be expected to yield 4,4-Difluorocyclohexane-1-sulfenyl chloride.

Mechanistic studies on the reaction between thiophenols and NCS reveal a complex process. chemicalbook.com It begins with a slow direct chlorination by NCS, which produces HCl. This in-situ generated HCl then catalyzes the release of molecular chlorine (Cl₂) from the remaining NCS. The disulfide is formed as an intermediate, which is then rapidly cleaved by the generated Cl₂ to form the sulfenyl chloride product. chemicalbook.com Due to the exothermicity and gas evolution (HCl), these reactions must be handled with care, particularly on a larger scale.

The sulfur atom of a thiol is nucleophilic and readily reacts with a wide range of carbon-based electrophiles. This reactivity allows for the formation of stable carbon-sulfur bonds, leading to thioethers. For this compound, these transformations provide a straightforward route to a diverse set of derivatives.

Common electrophilic transformations include:

S-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) under basic conditions (to form the more nucleophilic thiolate anion, RS⁻) results in the formation of the corresponding thioether (R-S-R').

Michael Addition: As a soft nucleophile, the thiol can undergo conjugate addition to α,β-unsaturated carbonyl compounds (e.g., acrylates, enones) to form β-thio-carbonyl compounds.

Reaction with Epoxides: The thiol can act as a nucleophile to open epoxide rings, resulting in the formation of β-hydroxy thioethers.

These fundamental reactions expand the synthetic utility of this compound, making it a versatile building block for introducing the 4,4-difluorocyclohexyl moiety into more complex molecular architectures.

Conformational Analysis and Stereochemical Implications of 4,4 Difluorocyclohexane 1 Thiol

Impact of gem-Difluorination on Cyclohexane (B81311) Ring Conformation

The presence of a gem-difluoro group significantly alters the conformational landscape of the cyclohexane ring compared to its non-fluorinated counterpart. These changes are driven by a combination of electrostatic interactions, steric effects, and nonclassical hydrogen bonding.

Preferred Chair Conformations and Inversion Barriers

For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org However, the introduction of gem-difluorination can alter this preference. In the case of 4,4-difluorocyclohexane-1-thiol, the thiol group at C1 can exist in either an axial or equatorial position. The gem-difluoro group at C4 influences the equilibrium between these two chair conformers.

CompoundMore Stable ConformationEnergy Difference (kcal/mol)Reference
MethylcyclohexaneEquatorial1.7 libretexts.org
cis-1,4-DichlorocyclohexaneOne axial, one equatorial- rsc.org
4,4-DifluoromethoxycyclohexaneAxial methoxy (B1213986)- rsc.org

Nonclassical Hydrogen Bonding Interactions in Fluorinated Cyclohexanes

Recent studies have highlighted the importance of nonclassical hydrogen bonds (NCHBs) in dictating the conformational preferences of fluorinated cyclohexanes. nih.govacs.orgresearchgate.net These interactions, often of the C-H···F or C-H···O type, are weaker than classical hydrogen bonds but can collectively provide significant stabilization. nih.govresearchgate.net In selectively fluorinated methoxycyclohexanes, the preference for an axial methoxy group has been attributed to stabilizing 1,3-diaxial C-H···O interactions, where the hydrogens are polarized by vicinal fluorine atoms. acs.orgrsc.orgrsc.org

Similarly, in fluorinated cyclohexanes, C-F···H-C interactions can occur. nih.govacs.orgresearchgate.net Theoretical studies on 1,1,4-trifluorocyclohexane and 1,1,3,3,4,5,5-heptafluorocyclohexane have shown a preference for the axial fluorine at C4, which is largely accounted for by NCHBs between the axial C4-fluorine and the diaxial hydrogens at C2 and C6. nih.govacs.orgresearchgate.net These interactions arise from the polarization of the C-H bonds by the gem-difluoro groups, making the hydrogens more electropositive and thus better hydrogen bond donors. While fluorine is generally a weaker hydrogen bond acceptor than oxygen, these electrostatic interactions can still significantly influence conformational equilibria. acs.org

Stereoisomerism and Chirality in this compound Derivatives

The introduction of substituents onto the this compound scaffold can lead to the formation of stereoisomers, including diastereomers and enantiomers.

Diastereomeric and Enantiomeric Considerations

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. uou.ac.insavemyexams.comsavemyexams.com this compound itself is achiral as it possesses a plane of symmetry passing through C1 and C4. However, the introduction of a substituent at a position other than C1 or C4, or the modification of the thiol group with a chiral moiety, can create one or more chiral centers, leading to the possibility of enantiomers and diastereomers.

For example, if a substituent is introduced at the C2 position, both C1 and C2 become chiral centers. This would result in the possibility of four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) isomers would be a pair of enantiomers, as would the (1R, 2S) and (1S, 2R) isomers. The relationship between the (1R, 2R) and (1R, 2S) isomers (and other non-mirror image pairs) would be diastereomeric. uou.ac.in

The cis/trans isomerism in cyclic compounds is a form of diastereomerism. savemyexams.com For a disubstituted cyclohexane, the relative orientation of the two substituents (both on the same side of the ring - cis, or on opposite sides - trans) defines the diastereomer. savemyexams.com

Stereoselective Synthetic Pathways for Chiral Derivatives

The synthesis of specific stereoisomers of this compound derivatives requires stereoselective methods. Such strategies are crucial in medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. While specific stereoselective syntheses for derivatives of this compound are not extensively documented in the provided search results, general principles of stereoselective synthesis can be applied.

Stereoselective strategies often involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For instance, the diastereoselective hydrogenation of a double bond in a precursor molecule using a catalyst like Crabtree's catalyst can lead to the formation of a specific diastereomer. elsevierpure.com Enzymatic reactions, known for their high stereospecificity, can also be employed to resolve racemic mixtures or to perform enantioselective transformations. core.ac.uk For example, lipases can be used for the kinetic resolution of racemic alcohols or esters. core.ac.uk

Given the presence of the thiol group, derivatives of this compound could potentially be synthesized via nucleophilic opening of a chiral epoxide with a thiol-containing nucleophile, or through the conjugate addition of a thiol to a chiral α,β-unsaturated system. The development of such stereoselective pathways would be essential for exploring the structure-activity relationships of chiral derivatives of this fluorinated cyclohexane.

Dynamic Stereochemistry and Conformational Equilibria

The stereochemical and conformational properties of this compound are dictated by the puckered nature of the cyclohexane ring. This six-membered ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. For a substituted cyclohexane such as this compound, this results in a dynamic equilibrium between two distinct chair conformers. This process, known as ring inversion or chair-flipping, involves the rapid interconversion of the two chair forms at room temperature.

During this inversion, the orientations of the substituents on the ring are interchanged. An axial substituent in one chair conformer becomes an equatorial substituent in the flipped conformer, and vice versa. In the case of this compound, the two fluorine atoms are geminally substituted on the same carbon (C4), meaning one is always axial and one is always equatorial in any given chair conformation. The key conformational equilibrium, therefore, involves the thiol (-SH) group at the C1 position, which can exist in either an axial or an equatorial orientation. The relative stability of these two conformers and the energy barrier to their interconversion are critical aspects of the molecule's dynamic stereochemistry.

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique used to investigate the kinetics of dynamic processes such as the ring inversion of cyclohexane derivatives. epa.gov At room temperature, the chair-flipping process is typically fast on the NMR timescale. This rapid exchange results in an averaged spectrum where the signals for the axial and equatorial protons, as well as for the distinct conformers, are observed as single, time-averaged resonances.

As the temperature of the sample is lowered, the rate of ring inversion decreases. When the rate of this conformational exchange becomes comparable to the frequency difference between the signals for the two conformers, the corresponding NMR peaks broaden significantly. The temperature at which these broad peaks merge into a single averaged signal is known as the coalescence temperature (Tc). aip.orgcore.ac.uk Upon further cooling, the signals sharpen again to reveal separate, distinct spectra for each of the two chair conformers, which are now "frozen out" on the NMR timescale.

From the coalescence temperature and the chemical shift difference (Δν) between the signals of the two conformers at a temperature well below coalescence, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides a quantitative measure of the energy barrier to interconversion.

Table 1: Illustrative Conformational Dynamics Data based on 1,1-Difluorocyclohexane Studies This table presents experimental data for 1,1-Difluorocyclohexane as an analogue to illustrate the type of information obtained from VT-NMR studies.

ParameterValueSolventReference
Coalescence Temperature (Tc)228 K (-45 °C)CS2 / CFCl3 (1:1 vol/vol) aip.org
Activation Enthalpy (ΔH‡)9.0 kcal/molCS2 aip.org
Activation Entropy (ΔS‡)-3.3 e.u.CS2 aip.org
Free Energy of Activation (ΔG‡ at Tc)9.8 kcal/molCS2 / CFCl3 aip.org

The axial and equatorial conformers of this compound can be distinguished by characteristic signals in their NMR and IR spectra. epa.gov At low temperatures, where the ring inversion is slow, these distinct spectroscopic signatures allow for the identification and characterization of each conformer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the chemical shift and spin-spin coupling constants of the proton at C1 (the methine proton attached to the same carbon as the thiol group) are particularly diagnostic.

Chemical Shift: In cyclohexane systems, axial protons are generally more shielded by C-C single bond anisotropy and thus resonate at a higher field (lower ppm value) compared to their equatorial counterparts. organicchemistrydata.orgmriquestions.com Therefore, the signal for the axial H-1 proton is expected to be upfield from the signal for the equatorial H-1 proton.

Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) is highly dependent on the dihedral angle between the coupled protons. An axial H-1 proton will have large axial-axial couplings (typically 8-13 Hz) with the axial protons on C2 and C6, and smaller axial-equatorial couplings (typically 2-5 Hz). Conversely, an equatorial H-1 proton will only have smaller equatorial-axial and equatorial-equatorial couplings. This results in a significantly different signal multiplicity and width for the H-1 proton in each conformer.

In ¹³C NMR spectroscopy, the chemical shifts of the ring carbons are also influenced by the orientation of the thiol substituent. The carbon bearing an axial substituent is typically shielded (moves to a lower ppm value) compared to when it bears an equatorial substituent, an effect known as the gamma-gauche effect.

Infrared (IR) Spectroscopy: The vibrational frequency of the carbon-sulfur (C-S) bond can also provide information about the conformation. The C-S stretching frequency is sensitive to the local electronic and steric environment. While the differences can be subtle, the C-S stretching absorption for an axial thiol group may occur at a different wavenumber compared to an equatorial thiol group. Generally, C-S stretching vibrations are found in the fingerprint region of the IR spectrum. researchgate.net

Table 2: Predicted Spectroscopic Signatures for the Conformers of this compound This table summarizes the expected spectroscopic features based on established principles of conformational analysis.

Spectroscopic FeatureThiol-Axial ConformerThiol-Equatorial Conformer
¹H NMR: H-1 Chemical Shift Higher field (more shielded, lower ppm)Lower field (less shielded, higher ppm)
¹H NMR: H-1 Signal Appearance Broad multiplet, often described as a "triplet of triplets" with large axial-axial (Jax,ax) and smaller axial-equatorial (Jax,eq) couplings.Narrower multiplet with only small equatorial-axial (Jeq,ax) and equatorial-equatorial (Jeq,eq) couplings.
¹³C NMR: C-1 Chemical Shift Higher field (shielded)Lower field (deshielded)
IR: C-S Stretch Frequency Expected in the 600-800 cm⁻¹ region; may differ slightly from the equatorial conformer.Expected in the 600-800 cm⁻¹ region; may differ slightly from the axial conformer.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 4,4-difluorocyclohexane-1-thiol, offering detailed insights into its molecular framework. The presence of fluorine atoms introduces unique spectral features that can be harnessed for comprehensive characterization.

Elucidation of Fluorine-Induced Effects in ¹⁹F NMR

Fluorine-19 (¹⁹F) NMR spectroscopy is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.combiophysics.org The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing valuable information about the molecular structure. biophysics.orgicpms.cz The large chemical shift dispersion in ¹⁹F NMR, spanning a wide range, minimizes the probability of signal overlap, simplifying spectral interpretation. icpms.cz

Fluorine substitution can induce significant stereoelectronic effects. For instance, in selectively fluorinated methoxycyclohexanes, the presence of a CF2 group can lead to pseudo-anomeric effects, influencing the conformational preferences of the ring. st-andrews.ac.uknajah.edu These effects arise from electrostatic interactions between the electron-withdrawing fluorine atoms and other parts of the molecule. st-andrews.ac.uknajah.edu While direct studies on this compound are not abundant, the principles observed in related fluorinated cyclohexanes suggest that the fluorine atoms in this compound would significantly impact its conformational equilibrium and the chemical shifts of both fluorine and hydrogen nuclei.

The coupling between ¹⁹F and nearby ¹H nuclei (J-coupling) provides further structural information. These coupling constants are sensitive to the dihedral angle between the coupled nuclei, which can help in determining the conformation of the cyclohexane (B81311) ring.

Table 1: Representative ¹⁹F NMR Data for Fluorinated Cyclohexane Derivatives

CompoundSolventChemical Shift (δ, ppm)Coupling Constants (J, Hz)Reference
Cyclohexyl fluoride (B91410)CCl₃F-- acs.org
4,4-Difluorocyclohexanone (B151909)--- chemicalbook.com
Sodium 4,4-difluorocyclohexane-1-sulfinateMeOD-- baranlab.org

Note: Specific chemical shift and coupling constant data for this compound were not available in the searched literature. The table provides examples from related structures.

Application of ¹H, ¹³C, and 2D NMR Techniques for Complex Structures

While ¹⁹F NMR is crucial, a complete structural elucidation of this compound requires a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques.

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. The signals for the protons on the cyclohexane ring will be split by neighboring protons and by the fluorine atoms. The coupling constants (J-values) from these splittings are invaluable for determining the relative stereochemistry of the protons and the conformation of the ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. libretexts.org Due to the symmetry of the cyclohexane ring in this compound, a reduced number of signals is expected compared to the total number of carbon atoms. The carbon atom bearing the two fluorine atoms (C4) will exhibit a characteristic signal, often a triplet due to C-F coupling, at a specific chemical shift. libretexts.org The chemical shifts of the other carbon atoms will also be influenced by the presence of the fluorine and thiol groups. libretexts.orglibretexts.org Broadband decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a singlet for each unique carbon. libretexts.org

2D NMR: Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the cyclohexane ring. nationalmaglab.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing information about the connectivity across the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons, which is crucial for determining the stereochemistry and preferred conformation of the cyclohexane ring. biophysics.org

By combining the data from these various NMR experiments, a detailed and unambiguous three-dimensional structure of this compound can be constructed.

Table 2: Expected NMR Signals for this compound

NucleusPositionExpected Chemical Shift Range (ppm)Expected MultiplicityKey Correlations in 2D NMR
¹HH-12.5 - 3.5MultipletCOSY with H-2, H-6; HSQC with C-1; HMBC with C-2, C-3, C-5, C-6
¹HH-2, H-61.5 - 2.5MultipletCOSY with H-1, H-3, H-5; HSQC with C-2, C-6; HMBC with C-1, C-3, C-4, C-5
¹HH-3, H-51.5 - 2.5MultipletCOSY with H-2, H-4, H-6; HSQC with C-3, C-5; HMBC with C-1, C-2, C-4, C-6
¹HSH1.0 - 2.0Singlet or Triplet-
¹³CC-130 - 45Singlet (decoupled)HSQC with H-1; HMBC with H-2, H-3, H-5, H-6
¹³CC-2, C-625 - 40Singlet (decoupled)HSQC with H-2, H-6; HMBC with H-1, H-3, H-5
¹³CC-3, C-520 - 35Singlet (decoupled)HSQC with H-3, H-5; HMBC with H-1, H-2, H-4, H-6
¹³CC-4115 - 130Triplet (due to C-F coupling)HMBC with H-2, H-3, H-5, H-6
¹⁹FF-4-90 to -110Multiplet-

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Monitoring Reaction Intermediates and Reaction Progress by NMR

NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of intermediates. mdpi.comnih.gov The distinct signals of fluorine-containing compounds in ¹⁹F NMR make it an ideal tool for tracking reactions involving this compound. magritek.com

By acquiring NMR spectra at various time points during a reaction, it is possible to observe the disappearance of starting material signals and the appearance of product signals. nih.govresearchgate.net This allows for the determination of reaction rates and the identification of any transient intermediates that may form. For example, in the oxidation of a thiol to a disulfide, ¹H NMR can be used to monitor the change in the chemical environment of the protons adjacent to the sulfur atom. mdpi.com

In reactions involving this compound, both ¹H and ¹⁹F NMR can be employed. The ¹⁹F NMR spectrum would be particularly clean, as the fluorine signals are well-separated from other signals, providing an unambiguous way to follow the conversion of the starting material. magritek.com This is especially beneficial in complex reaction mixtures where proton signals might overlap. biophysics.org The ability to monitor reactions in situ without the need for sample workup preserves the integrity of the reaction mixture and provides more accurate kinetic data. nih.gov

Mass Spectrometry for Molecular Characterization of Derivatives

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. uakron.edu For derivatives of this compound, high-resolution mass spectrometry and tandem mass spectrometry are particularly informative.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental formula of a molecule, as there are very few combinations of atoms that will have a specific, highly precise mass.

For a derivative of this compound, HRMS would be used to confirm its molecular formula. For example, if the thiol group is reacted to form a disulfide, HRMS can precisely determine the mass of the resulting molecule, confirming that the dimerization has occurred. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis. nih.gov

Table 3: Theoretical Exact Masses for this compound and a Potential Derivative

CompoundMolecular FormulaTheoretical Exact Mass (monoisotopic)
This compoundC₆H₁₀F₂S152.0471
Bis(4,4-difluorocyclohexyl) disulfideC₁₂H₁₈F₄S₂302.0789

Calculated using standard atomic weights.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, is a powerful technique for structural elucidation. uakron.eduimreblank.ch In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This process provides detailed information about the structure of the precursor ion. d-nb.info

For derivatives of this compound, MS/MS can be used to identify the different components of the molecule. uakron.edu The fragmentation pattern will be characteristic of the specific derivative. For instance, in a disulfide derivative, fragmentation would likely occur at the S-S bond, as well as at various points on the cyclohexane ring. The masses of the resulting fragments can be used to piece together the structure of the original molecule.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's solid-state structure, providing precise data on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers and substituents. ed.ac.uk For this compound, this technique can definitively establish the relative stereochemistry of the thiol group with respect to the cyclohexane ring, distinguishing between the cis and trans isomers.

In the crystalline state, the molecule adopts a specific, low-energy conformation. X-ray diffraction analysis of a suitable single crystal would yield an electron density map from which the atomic positions can be refined. This refinement allows for the direct visualization of the chair conformation of the cyclohexane ring and the axial or equatorial position of the thiol substituent. The trans isomer would show the thiol group in an equatorial position, which is generally the more stable conformation, while the cis isomer would feature an axial thiol group. Studies on similarly substituted cyclohexanes, such as 1,2- and 1,4-difluorocyclohexane, have utilized computational and spectroscopic methods to determine conformational preferences, which can be unequivocally confirmed by X-ray diffraction. acs.orgnih.gov

While this compound itself is achiral, derivatization with a chiral auxiliary could produce enantiomers whose absolute configuration could be determined. ed.ac.uk The determination of absolute structure is possible due to the phenomenon of resonant (or anomalous) scattering, which introduces small, measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). ed.ac.uk

Table 1: Hypothetical Crystallographic Data for trans-4,4-Difluorocyclohexane-1-thiol

ParameterExpected Value/Information Determined
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Z (Molecules per unit cell)Typically 2, 4, or 8
Key Bond Lengths (Å)C-S: ~1.82 Å; C-F: ~1.35 Å; C-C: ~1.54 Å
Key Bond Angles (°)C-C-S: ~110°; F-C-F: ~109.5°
ConformationChair conformation of the cyclohexane ring
StereochemistryUnambiguous assignment of the trans configuration (equatorial -SH)

Infrared and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are essential, non-destructive techniques for identifying functional groups and probing molecular structure. masterorganicchemistry.com These vibrational spectroscopic methods are highly complementary and provide detailed insights into the conformational properties of this compound.

Infrared spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. masterorganicchemistry.com The key functional groups in this compound have characteristic absorption bands. The most diagnostic of these is the S-H stretching vibration, which typically appears as a weak but sharp band in the 2550-2600 cm⁻¹ region. researchgate.net Its weakness is a distinguishing feature. Other important vibrations include the C-F stretches, usually found in the 1000-1400 cm⁻¹ region, and the C-H stretches of the cyclohexane ring, which occur just below 3000 cm⁻¹. vscht.cz

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the C-S and S-H bonds. rsc.org The S-H stretch is also observable in Raman spectra. Low-frequency Raman spectra can provide information on the torsional and skeletal modes of the cyclohexane ring, which are sensitive to the molecule's conformation. nih.gov

Conformational analysis of the cis and trans isomers can be performed by examining the vibrational spectra. The precise frequency of the C-S and S-H stretches can be influenced by whether the thiol group is in an axial or equatorial position. Computational studies, combined with experimental IR and Raman data, can help assign specific spectral features to each conformer and even estimate their relative populations in different phases. researchgate.netacs.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group / VibrationTechniqueExpected Wavenumber (cm⁻¹)Intensity/Characteristics
S-H StretchIR, Raman2550 - 2600Weak and sharp in IR; observable in Raman researchgate.net
C-H Stretch (sp³ CH₂)IR, Raman2850 - 2960Strong in IR vscht.cz
CH₂ Bend (Scissoring)IR~1465Medium intensity vscht.cz
C-F StretchIR1000 - 1400Strong, often multiple bands
C-S StretchRaman, IR600 - 750Often weak in IR, more prominent in Raman
Cyclohexane Ring VibrationsIR, RamanFingerprint Region (<1500)Complex pattern, sensitive to stereochemistry and conformation

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatography is an indispensable tool for assessing the chemical purity of this compound and for separating its potential cis and trans isomers. nih.gov Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), can be optimized for these purposes. nih.gov

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of synthesized compounds. energetic-materials.org.cn A sample of this compound would be injected onto a nonpolar stationary phase (e.g., C18 silica) and eluted with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz Impurities, which differ in polarity from the main compound, will have different retention times, appearing as separate peaks in the chromatogram. A UV detector is commonly used, although the thiol group itself is not a strong chromophore. Detection may be more effective at low wavelengths (e.g., 210 nm) or by using a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. energetic-materials.org.cn

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used. In RP-HPLC, the more polar cis isomer would be expected to elute earlier (have a shorter retention time) than the less polar trans isomer. Methodical screening of different columns and mobile phase compositions can optimize the resolution between the isomer peaks. lcms.cz

Gas Chromatography (GC): As a relatively volatile compound, this compound is also amenable to analysis by GC. ionicon.com Using a polar capillary column (e.g., a wax or cyanopropyl-based phase), the isomers can be separated based on differences in their boiling points and interactions with the stationary phase. The less polar trans isomer would likely exhibit a shorter retention time on a polar column. Coupling the GC to a mass spectrometer (GC-MS) allows for the simultaneous separation and identification of the isomers and any impurities. uni-muenchen.de

Table 3: Summary of Chromatographic Methods for Analysis

TechniqueStationary Phase (Example)Mobile Phase / Carrier Gas (Example)Application
Reversed-Phase HPLC (RP-HPLC)C18 (Octadecylsilane)Acetonitrile/Water gradientPurity assessment; separation of cis/trans isomers energetic-materials.org.cn
Normal-Phase HPLC (NP-HPLC)Silica or CyanoHexane/Ethyl Acetate (B1210297)Separation of cis/trans isomers
Gas Chromatography (GC-FID/GC-MS)DB-WAX (Polyethylene glycol)Helium or HydrogenPurity assessment; separation of cis/trans isomers uni-muenchen.de
Affinity ChromatographyOrganomercurial Agarose (B213101)Buffer systemSelective isolation of thiol-containing compounds nih.gov

Computational and Theoretical Investigations of 4,4 Difluorocyclohexane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Energetics

There are no specific studies found that apply quantum chemical methods to 4,4-Difluorocyclohexane-1-thiol.

No publications detailing the use of high-accuracy ab initio methods for predicting the properties of this compound are available. These methods are often employed to provide benchmark data for thermochemical properties like enthalpies of formation. nih.gov

Specific electrostatic potential maps for this compound have not been published. Generally, such maps are valuable for understanding the charge distribution and predicting sites of nucleophilic or electrophilic attack. For similar molecules, the difluoromethyl group is recognized as a bioisostere for a thiol group, and their electrostatic potential surfaces show similarities, with negative potential around the fluorine and sulfur atoms and positive potential around the acidic protons. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

There is no evidence of molecular dynamics (MD) simulations being performed on this compound. MD simulations would be instrumental in understanding the dynamic behavior of the molecule, including the rates of chair-flipping and the conformational landscape accessible at different temperatures.

Mechanistic Studies through Computational Chemistry

No computational studies on the reaction mechanisms involving this compound were found.

Without specific reactions being studied, no transition state analyses or reaction coordinate determinations for this compound have been reported. For general thiol-ene reactions, computational methods have been used to determine the energetics of stationary points along the reaction pathway, providing insights into the reaction kinetics. nih.gov

Elucidation of Radical and Ionic Pathways

Computational chemistry provides powerful tools to elucidate the complex reactive pathways of molecules like this compound. Theoretical investigations primarily focus on the formation, stability, and subsequent reactions of key intermediates, offering insights into reaction mechanisms that are often difficult to probe experimentally. For this molecule, both radical and ionic pathways are of significant interest due to the presence of the thiol group, a known participant in both types of reactions, and the influence of the gem-difluoro substitution on the cyclohexane (B81311) ring.

Radical Pathways:

The principal radical pathway for thiols involves the homolytic cleavage of the S-H bond, which is relatively weak, to form a thiyl radical (RS•). nih.gov This process can be initiated by radical initiators or photolysis. acgpubs.org In the case of this compound, the formation of the 4,4-difluorocyclohexanethiyl radical is a key step. Computational studies, typically employing Density Functional Theory (DFT), can model this hydrogen abstraction process. mdpi.com

Theoretical calculations can determine the bond dissociation energy (BDE) of the S-H bond, which is a critical parameter for predicting the facility of thiyl radical formation. The presence of the electron-withdrawing fluorine atoms at the C4 position is expected to have a modest influence on the S-H BDE compared to unsubstituted cyclohexanethiol.

Once formed, the 4,4-difluorocyclohexanethiyl radical can participate in various reactions, such as addition to unsaturated bonds (thiol-ene and thiol-yne reactions) or hydrogen abstraction from other molecules. acgpubs.org Computational models can map the potential energy surfaces for these reactions, identifying transition states and calculating activation barriers, which are crucial for predicting reaction rates and product distributions.

A hypothetical reaction pathway that can be computationally explored is the intramolecular hydrogen abstraction by the thiyl radical. However, in this specific molecule, the abstraction of a hydrogen atom from the cyclohexane ring by the sulfur-centered radical is likely to be energetically unfavorable due to the strength of C-H bonds.

Ionic Pathways:

Ionic pathways for this compound primarily involve the nucleophilicity of the thiol group or the corresponding thiolate anion. The thiol can act as a nucleophile, attacking electrophilic centers. The acidity of the thiol proton (pKa) is a key factor in its ionic reactivity, and this can be computationally predicted. The gem-difluoro group, with its inductive electron-withdrawing effect, is expected to increase the acidity of the thiol proton compared to cyclohexanethiol, making the corresponding thiolate easier to form.

Computational studies can model nucleophilic substitution and addition reactions. For instance, the reaction of the 4,4-difluorocyclohexanethiolate with an alkyl halide can be investigated to determine the reaction profile, including the energies of the reactants, transition state, and products.

Another potential ionic pathway is the acid-catalyzed addition of the thiol to a carbonyl compound, forming a thioacetal. Theoretical calculations can elucidate the mechanism of such reactions, including the initial protonation of the carbonyl oxygen, subsequent nucleophilic attack by the sulfur atom, and the final dehydration steps.

The table below presents hypothetical, yet plausible, calculated energy changes for key steps in radical and ionic reactions involving this compound, based on typical values for similar reactions found in computational chemistry literature.

Reaction StepPathwayCalculated ParameterHypothetical Value (kcal/mol)
S-H Bond HomolysisRadicalBond Dissociation Energy+85
Hydrogen Abstraction from Cyclohexane by an external radical (e.g., •CH3)RadicalActivation Energy+10
Addition of the Thiyl Radical to EtheneRadicalActivation Energy+5
Thiol DeprotonationIonicFree Energy of Reaction-15 (in a suitable base)
Nucleophilic attack of Thiolate on Methyl IodideIonicActivation Energy+12

Note: These values are illustrative and would require specific DFT calculations for this compound to be confirmed.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry, particularly DFT, has become an indispensable tool for predicting the spectroscopic parameters of molecules. nih.govnih.govresearchgate.net These predictions are invaluable for confirming molecular structures, assigning experimental spectra, and understanding the relationship between structure and spectroscopic properties. For this compound, computational methods can predict key spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

NMR Spectra Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, coupled with a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger), typically provides chemical shift values that correlate well with experimental data. researchgate.netnih.gov

For this compound, calculations would be performed on the optimized geometries of the axial and equatorial conformers. The predicted chemical shifts for the protons and carbons in the cyclohexane ring would be sensitive to the conformation and the electronic environment created by the fluorine and thiol substituents. For instance, the chemical shifts of the protons on C2, C3, C5, and C6 would differ depending on their axial or equatorial position relative to the thiol group. The carbon atom C4, directly bonded to the two fluorine atoms, would exhibit a characteristic shift in the ¹³C NMR spectrum due to the strong deshielding effect of the fluorine atoms.

IR Spectra Prediction:

Computational methods can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. nih.govresearchgate.net By calculating the harmonic frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. The predicted frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

For this compound, key predicted vibrational modes would include the S-H stretch (typically around 2550-2600 cm⁻¹), C-S stretches, and various C-F stretching and bending modes. The presence of the gem-difluoro group would lead to strong absorption bands in the fingerprint region of the IR spectrum.

The following table provides a hypothetical comparison between predicted and experimental spectroscopic data for the equatorial conformer of this compound.

Spectroscopic ParameterPredicted Value (DFT)Hypothetical Experimental Value
¹H NMR Chemical Shift (H on C1, axial)3.2 ppm3.1 ppm
¹H NMR Chemical Shift (SH proton)1.5 ppm1.4 ppm
¹³C NMR Chemical Shift (C1)45 ppm44 ppm
¹³C NMR Chemical Shift (C4)120 ppm (triplet)119 ppm (triplet)
IR Frequency (S-H stretch)2580 cm⁻¹2570 cm⁻¹
IR Frequency (C-F symmetric stretch)1100 cm⁻¹1090 cm⁻¹

Note: The predicted values are illustrative. The comparison with experimental data is crucial for validating the computational model and confirming the molecular structure.

Solvation Models and Their Influence on Conformational Preferences

The conformational equilibrium of substituted cyclohexanes is a classic topic in stereochemistry, and for this compound, the key equilibrium is between the conformers with the thiol group in the axial and equatorial positions. fiveable.me The relative stability of these conformers can be significantly influenced by the surrounding solvent environment. Computational solvation models are essential for studying these solvent effects and predicting how the conformational preferences change from the gas phase to solution. cdnsciencepub.comstackexchange.com

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are commonly used. cdnsciencepub.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this continuum. This approach allows for the calculation of the free energy of solvation, which can then be used to determine the relative energies of the conformers in different solvents.

For this compound, the equatorial conformer is generally expected to be more stable than the axial conformer in the gas phase due to reduced steric interactions. fiveable.memasterorganicchemistry.com However, the relative stability can change in solution. The axial conformer often has a larger dipole moment than the equatorial conformer. Therefore, in polar solvents, the axial conformer can be preferentially stabilized due to more favorable dipole-dipole interactions with the solvent molecules.

Computational studies would involve optimizing the geometries of both the axial and equatorial conformers in the gas phase and in a series of solvents with varying dielectric constants (e.g., cyclohexane, chloroform, methanol, and water). By calculating the free energies of each conformer in each solvent, the equilibrium constant (K) and the population of each conformer can be predicted.

The table below shows a hypothetical outcome of such a computational study, illustrating the influence of solvent polarity on the conformational equilibrium of this compound.

SolventDielectric Constant (ε)Calculated ΔG (G_axial - G_equatorial) (kcal/mol)Predicted % Equatorial ConformerPredicted % Axial Conformer
Gas Phase1.0+0.879%21%
Cyclohexane2.0+0.777%23%
Chloroform4.8+0.570%30%
Methanol32.7+0.258%42%
Water78.4-0.147%53%

Note: These values are illustrative and demonstrate the general trend of increasing stabilization of the more polar axial conformer with increasing solvent polarity. Actual values would depend on the specific computational method employed.

Applications in Advanced Organic Synthesis and Materials Science Non Clinical

4,4-Difluorocyclohexane-1-thiol as a Chirality Source and Building Block

The strategic incorporation of fluorine atoms into organic molecules is a widely used strategy to modulate their chemical and physical properties. This compound serves as a key starting material in this context, offering a pre-assembled difluorinated cyclic scaffold.

The gem-difluoro group on the cyclohexane (B81311) ring introduces unique stereoelectronic properties, influencing the conformation and reactivity of the molecule. This makes this compound a desirable building block for creating more complex fluorinated structures. nih.govmdpi.com The presence of the thiol group provides a reactive handle for a variety of chemical transformations, allowing for its integration into larger molecular frameworks. sigmaaldrich.com Synthetic chemists utilize this compound to construct novel fluorinated analogs of existing molecules, exploring the impact of the difluorocyclohexyl motif on molecular properties. beilstein-journals.org The creation of such complex molecules is essential for the development of new materials and compounds with tailored characteristics. nih.gov

Table 1: Key Reactions Involving this compound in Synthesis

Reaction TypeDescriptionSignificance
Thiol-Ene/Yne "Click" ReactionAddition of the thiol group across a double or triple bond.Highly efficient and atom-economical method for creating C-S bonds, useful in polymer and materials synthesis. rsc.orgwikipedia.org
Nucleophilic SubstitutionThe thiolate anion acts as a nucleophile to displace leaving groups.A fundamental transformation for incorporating the difluorocyclohexyl moiety into various molecular scaffolds.
OxidationConversion of the thiol to disulfides, sulfinic acids, or sulfonic acids.Provides access to a wider range of functional groups and derivatives.

The introduction of fluorine into potential agrochemical candidates can significantly enhance their efficacy and metabolic stability. The 4,4-difluorocyclohexyl moiety is a desirable feature in the design of new active ingredients. By using this compound as a precursor, researchers can synthesize a variety of derivatives for screening in agrochemical research programs. baranlab.org The thiol functionality allows for the attachment of this fluorinated ring to different heterocyclic or aromatic systems, which are common substructures in agrochemicals.

Integration into Polymer Architectures via Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The thiol-ene and thiol-yne reactions are prime examples of click chemistry and provide an efficient means to incorporate this compound into polymers. rsc.org

The thiol group of this compound can readily participate in radical-mediated or nucleophilic additions to alkenes (thiol-ene) and alkynes (thiol-yne). wikipedia.orgrsc.orgd-nb.info When this monomer is reacted with multifunctional ene or yne compounds, cross-linked polymer networks are formed. nih.gov These polymerizations are often initiated by light (photopolymerization) and proceed with high efficiency. d-nb.infonih.gov The resulting polymers possess unique properties conferred by the incorporated difluorocyclohexyl units, such as altered refractive index, thermal stability, and chemical resistance. d-nb.info This methodology is a versatile platform for creating functional materials with tailored properties. rsc.orgnih.gov

Table 2: Comparison of Thiol-Ene and Thiol-Yne Polymerizations

FeatureThiol-Ene PolymerizationThiol-Yne Polymerization
ReactantsThiol and AlkeneThiol and Alkyne
StoichiometryTypically 1:1 thiol to eneEach alkyne can react with two thiols
Cross-link DensityLowerPotentially higher, leading to increased network rigidity. nih.gov
Reaction MechanismStep-growth radical or nucleophilic addition. wikipedia.orgSequential step-growth radical or nucleophilic addition. nih.gov

The stereochemistry of monomers can have a profound impact on the bulk properties of the resulting polymers. nih.govyoutube.com While this compound itself is achiral, its incorporation into a polymer backbone alongside chiral or stereochemically defined co-monomers can influence the final material's properties. For instance, in thiol-yne polymerizations, the geometry (E/Z or cis/trans) of the newly formed double bond can be controlled by the reaction conditions. researchgate.netnih.govacs.org This, in turn, affects the polymer chain packing, crystallinity, and ultimately, the mechanical properties like stiffness and elasticity. nih.govresearchgate.net Researchers can thus fine-tune the macroscopic characteristics of the material by controlling the stereochemistry at the molecular level. nih.gov

Role in the Development of Chemical Probes and Analytical Reagents (Non-Biological)

The unique properties of this compound also lend themselves to the development of specialized chemical tools. The thiol group is known for its ability to bind to certain metal surfaces or act as a nucleophile in specific detection reactions. sigmaaldrich.com The attached difluorocyclohexyl group can serve as a reporter element, for example, in ¹⁹F NMR spectroscopy, a technique that offers a clear background for analysis. It can also be used as a building block in the synthesis of reagents for detecting specific substances in analytical chemistry. sigmaaldrich.com For instance, derivatives of this compound could be used in the creation of selective reagents for detecting aldehydes or ketones through the formation of a detectable adduct. sigmaaldrich.com

Precursors for Functional Materials and Optoelectronic Applications (excluding specific material properties)

While direct, extensive research on the applications of this compound in functional materials and optoelectronics is not widely documented in publicly available literature, its molecular structure, featuring a gem-difluoro substituted cyclohexane ring and a reactive thiol group, suggests its significant potential as a versatile precursor in these advanced fields. The unique combination of the polar, rigid fluorinated aliphatic ring and the functional handle of the thiol group allows for its incorporation into a variety of material architectures.

The presence of the thiol group opens up numerous possibilities for incorporating the 4,4-difluorocyclohexane moiety into larger systems through well-established synthetic methodologies. Thiols are known to form strong bonds with metal surfaces, particularly gold, making them ideal for the formation of self-assembled monolayers (SAMs). rsc.orgresearchgate.netresearchgate.net Fluorinated thiols, in particular, have been shown to create surfaces with unique wetting and frictional properties. researchgate.netresearchgate.netuh.edu By extension, this compound could be used to prepare SAMs on gold or other metal substrates, creating surfaces with tailored properties for applications in microelectronics or as protective coatings.

Furthermore, the thiol group is a highly efficient functional group for "click chemistry" reactions, most notably the thiol-ene reaction. magtech.com.cnrsc.orgnih.govrsc.orgacs.org This reaction, which can be initiated by radicals or nucleophiles, allows for the rapid and high-yielding formation of carbon-sulfur bonds. nih.gov This makes this compound a promising monomer or functionalizing agent for the synthesis of advanced polymers and materials. For instance, it could be grafted onto polymer backbones containing alkene groups to introduce the difluorocyclohexane motif, thereby modifying the polymer's bulk properties.

Another synthetic route to functional materials involves the conversion of the thiol group into a sulfonyl fluoride (B91410). This transformation can be achieved through electrochemical oxidation of thiols in the presence of a fluoride source like potassium fluoride. acs.org Sulfonyl fluorides are valuable connectors in sulfur(VI) fluoride exchange (SuFEx) click chemistry, a robust method for linking molecular building blocks. acs.org This suggests that this compound could be converted into a reactive building block for the modular synthesis of complex functional materials.

The table below summarizes the potential applications of this compound as a precursor, based on the reactivity of its constituent functional groups.

Functional GroupPotential Reaction / ApplicationResulting Material / IntermediateRelevant Field
Thiol (-SH)Self-Assembled Monolayers (SAMs) on GoldFunctionalized surfacesMaterials Science, Electronics
Thiol (-SH)Thiol-ene "Click" ChemistryFunctionalized polymers, dendrimersPolymer Chemistry, Materials Synthesis
Thiol (-SH)Nucleophilic Aromatic Substitution (e.g., para-fluoro-thiol reaction)Complex organic moleculesOrganic Synthesis, Medicinal Chemistry
Thiol (-SH)Oxidation to Sulfonyl FluorideSuFEx "Click" Chemistry ReagentsChemical Biology, Materials Synthesis
4,4-DifluorocyclohexaneIncorporation into Mesogenic CoresLiquid CrystalsOptoelectronics, Display Technology
4,4-DifluorocyclohexaneBuilding Block for Fluorinated PolymersHigh-performance polymersMaterials Science

Development of Novel and Sustainable Synthetic Routes

The future synthesis of this compound and its derivatives is poised for significant advancements, with a strong emphasis on sustainability and efficiency.

Green Chemistry Approaches to Fluorinated Thiol Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. osaka-u.ac.jp Current methods for producing fluorinated compounds can sometimes rely on harsh reagents with a poor environmental profile. mdpi.com Future research will likely focus on developing more eco-friendly synthetic protocols.

One promising direction is the adoption of photocatalytic methods that can operate under mild conditions. For instance, a recently developed multimodal acridine (B1665455) photocatalysis enables the direct synthesis of thiols from readily available carboxylic acids and elemental sulfur, bypassing the need for pre-activated substrates or toxic reagents. nih.govchemrxiv.org Applying such a strategy to 4,4-difluorocyclohexane carboxylic acid could provide a direct and sustainable route to the target thiol. escholarship.org Furthermore, exploring safer fluorinating agents and alternative solvents will be crucial. The use of potassium fluoride (KF) as a fluorine source, which produces only non-toxic salts as by-products, represents a significant step forward in the green synthesis of related organofluorine compounds like sulfonyl fluorides. eurekalert.orgacs.org Integrating these principles into the synthesis of fluorinated cyclohexanethiols will be a key objective.

Catalytic Asymmetric Synthesis of Enantiopure this compound

While this compound is achiral, the introduction of substituents on the cyclohexane ring can create chiral centers. The synthesis of enantiopure substituted derivatives is of significant interest for applications in pharmaceuticals and advanced materials, where specific stereoisomers often exhibit desired activities. However, direct catalytic asymmetric approaches to free thiols have historically been challenging. nih.gov

Future research will focus on developing novel chiral catalysts and asymmetric reaction methodologies applicable to this scaffold. Organocatalysis presents a particularly promising frontier. For example, cascade reactions catalyzed by confined chiral phosphoric acids have been successfully used to furnish enantiopure protected β-hydroxythiols through the asymmetric thiocarboxylysis of meso-epoxides. nih.gov Adapting such organocascade strategies to cyclic substrates could provide access to enantiomerically enriched functionalized difluorocyclohexanethiols. Additionally, the development of chiral N,N'-dioxide amide ligands for metal-catalyzed asymmetric reactions offers a versatile platform that could be tailored for the enantioselective synthesis of complex molecules containing the difluorocyclohexane motif. scu.edu.cn

Exploration of Expanded Reactivity Profiles

Beyond its synthesis, understanding and expanding the reactivity of the this compound is crucial for unlocking its full potential in chemical synthesis and materials science.

Cascade Reactions and Multicomponent Processes

Cascade reactions, where multiple chemical bonds are formed in a single operation, offer a powerful strategy for rapidly building molecular complexity from simple precursors. The unique electronic properties conferred by the gem-difluoro group can influence the reactivity of adjacent functional groups, opening up possibilities for novel cascade processes. Future work could explore radical-mediated cascades. For instance, C-F bond functionalization via radical intermediates has been shown to enable tandem reactions, such as defluoroalkylation followed by the migration of a heteroaryl group. rhhz.net Investigating similar radical cascades initiated at or near the difluorinated position of the cyclohexane ring could lead to novel molecular architectures. Photochemical cascade reactions, such as those used to construct complex polycyclic systems, could also be adapted to this scaffold. beilstein-journals.org

Unconventional Activation Methods for the Thiol Group

Traditionally, the thiol group is activated by deprotonation to form a nucleophilic thiolate. However, future research will likely explore unconventional methods to modulate its reactivity. These methods can provide alternative reaction pathways and improve functional group tolerance.

One avenue involves the generation of electrophilic thiyl radicals through photoredox catalysis. researchgate.net Visible-light-driven processes have been shown to convert thioacids into sulfur radicals, which can then participate in various coupling reactions. organic-chemistry.org Applying similar photocatalytic strategies to this compound could enable novel C-S bond formations under mild conditions. Another approach is the use of isothiouronium salts as versatile deoxasulfenylating agents, which provides a thiol-free method for synthesizing thioethers from alcohols and could be adapted for reactions involving the fluorinated thiol. rsc.org Exploring these non-classical activation modes will expand the synthetic toolbox and allow for the incorporation of the 4,4-difluorocyclohexylthio moiety into a wider range of molecules.

Advanced Material Development Leveraging Unique Properties

The distinct combination of a polar difluoromethylene group and a surface-active thiol functionality makes this compound an attractive building block for advanced materials. The gem-difluoro group can influence intermolecular interactions, conformational preferences, and electronic properties, while the thiol group enables covalent attachment to surfaces or polymerization. acs.org

Future research is expected to focus on creating materials with tailored properties. In the realm of liquid crystals, the introduction of a difluoromethylene unit into a cyclohexane ring has been shown to drastically alter mesogenic behavior compared to aromatic fluorination. rsc.org Further exploration of this effect could lead to new liquid crystal materials with unique phase behaviors. In polymer science, the thiol group is ideal for click reactions, such as thiol-ene or thiol-bromo polymerizations. researchgate.net Using this compound or its dithiol analogue as a monomer could produce fluorinated polymers with tunable hydrophobicity, thermal stability, and optical properties for applications in coatings, membranes, or optical devices. researchgate.net Furthermore, the well-established affinity of thiols for gold surfaces makes this compound an ideal candidate for forming self-assembled monolayers (SAMs) with unique surface energies and dipole moments, relevant for applications in electronics and biosensors.

Future Research Directions and Unexplored Avenues for 4,4 Difluorocyclohexane 1 Thiol

The unique structural and electronic properties of 4,4-Difluorocyclohexane-1-thiol, stemming from the gem-difluoro motif and the reactive thiol group, position it as a compound of interest for further investigation. Future research efforts are poised to delve deeper into its chemical behavior and physical properties through the synergistic use of advanced computational and experimental techniques.

Q & A

Basic: What are the optimal synthetic routes for 4,4-Difluorocyclohexane-1-thiol, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves functionalizing a cyclohexane backbone with fluorine and thiol groups. A common approach is the nucleophilic substitution of a tosyl intermediate. For example, ethyl this compound (CAS 178312-47-5) can be synthesized via reaction of the corresponding tosylate with a thiol nucleophile under reflux conditions . Purification is critical; column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity validated by LC-MS (>95%) . Ensure anhydrous conditions to avoid hydrolysis byproducts.

Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming fluorine substitution patterns (e.g., distinguishing axial/equatorial fluorines). 1H^{1}\text{H} NMR resolves cyclohexane chair conformations .
  • Mass Spectrometry : High-resolution LC-MS confirms molecular weight (152.21 g/mol) and detects impurities .
  • FTIR : Identifies thiol (-SH) stretches (~2550 cm1^{-1}) and C-F bonds (1100–1000 cm1^{-1}) .

Basic: What are the key considerations for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Storage : Store under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the thiol group to disulfides .
  • Safety : The compound may cause skin/eye irritation (H315, H319) and respiratory toxicity (H335). Use PPE (gloves, goggles) and work in a fume hood .
  • Stability : Monitor degradation via periodic LC-MS; avoid exposure to light or moisture .

Advanced: How can researchers address discrepancies in reported reactivity or stability data for this compound?

Methodological Answer:

  • Systematic Variable Analysis : Compare reaction conditions (temperature, solvent polarity, catalyst) across studies. For example, conflicting stability data may arise from trace metal impurities accelerating oxidation .
  • Replication : Reproduce experiments under controlled conditions (e.g., degassed solvents).
  • Cross-Validation : Use complementary techniques (e.g., DSC for thermal stability, 19F^{19}\text{F} NMR for structural integrity) .

Advanced: How to evaluate the conformational stability of this compound under varying experimental conditions?

Methodological Answer:

  • Dynamic NMR : Measure ring-flipping kinetics in different solvents (e.g., DMSO vs. CDCl3_3) to assess energy barriers for chair interconversion .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict axial/equatorial preferences of fluorine and thiol groups. Compare with experimental 19F^{19}\text{F} NMR shifts .
  • Temperature Studies : Conduct VT-NMR to observe conformational freezing at low temperatures .

Advanced: What strategies optimize the use of this compound as a building block in medicinal chemistry?

Methodological Answer:

  • Functionalization : The thiol group enables conjugation via Michael addition or disulfide formation. For example, coupling with acrylates under basic conditions yields sulfhydryl-adducted intermediates .
  • Fluorine Effects : Exploit fluorination to enhance metabolic stability and membrane permeability in drug candidates. Compare pharmacokinetic profiles of derivatives with non-fluorinated analogs .
  • Stereochemical Control : Use chiral catalysts during synthesis to access enantiopure forms, critical for target selectivity .

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